molecular formula C8H12N2O2 B2416675 (S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl CAS No. 336884-31-2

(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl

Cat. No.: B2416675
CAS No.: 336884-31-2
M. Wt: 168.196
InChI Key: LPLHQOJOWVSLQY-WDSKDSINSA-N
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Description

(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl is a chiral compound with unique structural features. It belongs to the class of bicyclic oxazoline derivatives, which are known for their applications in various fields, including catalysis and pharmaceuticals. The compound’s chirality and rigid structure make it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a nitrile oxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce functional groups like halides or alkyl groups.

Scientific Research Applications

(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. Its rigid structure allows for precise interactions with enzymes and receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another reagent used in organic synthesis.

    N,N-Diisopropylethylamine: Commonly used as a base in organic reactions.

Uniqueness

(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl stands out due to its chiral nature and rigid bicyclic structure. These features make it particularly effective in asymmetric catalysis and as a tool in studying stereochemical effects in biological systems. Its ability to form stable complexes with metal ions further enhances its utility in various applications.

Properties

IUPAC Name

(4S)-4-methyl-2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLHQOJOWVSLQY-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC(CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=N[C@H](CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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